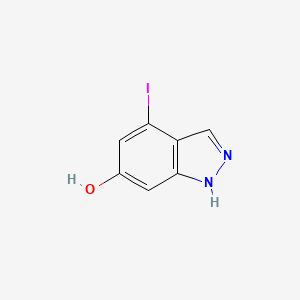

4-Iodo-1H-indazol-6-ol

説明

Structure

3D Structure

特性

IUPAC Name |

4-iodo-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFYXWJLUFVPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646421 | |

| Record name | 4-Iodo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887570-29-8 | |

| Record name | 4-Iodo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Iodo 1h Indazol 6 Ol and Its Precursors

Retrosynthetic Analysis of 4-Iodo-1H-indazol-6-ol

A plausible retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the C-I and C-O bonds, and the indazole ring itself can be broken down into simpler, more readily available starting materials.

The primary disconnections involve:

C-I Bond: The iodine atom at the C4 position can be introduced late in the synthesis via electrophilic iodination of a 1H-indazol-6-ol precursor. Alternatively, it could be formed through a Sandmeyer reaction from a 4-amino-1H-indazol-6-ol intermediate, or via a halogen exchange reaction from a 4-bromo or 4-chloro analogue.

C-O Bond: The hydroxyl group at the C6 position can be envisioned as arising from the demethylation of a more stable 6-methoxy-1H-indazole precursor. This strategy is often employed to protect the hydroxyl group during earlier synthetic steps.

Indazole Core: The indazole ring system can be retrosynthetically cleaved to reveal precursors amenable to various cyclization strategies. A common approach involves the formation of the N-N bond, suggesting a substituted 2-aminobenzaldehyde or a related derivative as a key starting material.

This analysis leads to a convergent synthetic strategy where the substituted benzene (B151609) ring and the pyrazole (B372694) moiety of the indazole are constructed and functionalized in a controlled manner.

Targeted Synthesis of the Indazole Core Structure

The formation of the indazole ring is a critical step in the synthesis of this compound. This involves carefully planned cyclization reactions and strategies for the regioselective introduction of the hydroxyl group.

Several established methods can be employed for the construction of the indazole core. These reactions typically involve the formation of the pyrazole ring fused to a benzene ring.

| Cyclization Method | Precursors | Reagents and Conditions | Description |

| Jacobson Indazole Synthesis | o-Toluidine derivatives | NaNO₂, acid | Diazotization of an o-toluidine derivative followed by intramolecular cyclization. |

| Davis-Beirut Reaction | 2-Nitrobenzaldehydes and anilines | Base | Condensation of a 2-nitrobenzaldehyde with an aniline followed by reductive cyclization. |

| From o-Haloanilines | o-Haloaniline derivatives and hydrazines | Palladium or Copper catalysts | Cross-coupling reactions to form a C-N bond, followed by intramolecular cyclization. |

One of the most common and versatile methods is the Jacobson indazole synthesis , which involves the diazotization of an appropriately substituted o-toluidine derivative. Another powerful approach is the Davis-Beirut reaction , which provides a route to N-substituted indazoles. Modern cross-coupling methodologies have also enabled the synthesis of indazoles from o-haloaniline precursors.

Direct hydroxylation of the indazole ring at the C6 position can be challenging due to issues with regioselectivity. A more reliable and widely used strategy involves the synthesis of a 6-methoxy-1H-indazole precursor, followed by demethylation to unveil the hydroxyl group.

The synthesis of 6-methoxy-1H-indazole can be achieved from commercially available 4-methoxy-2-methylaniline. The general steps involve:

Nitration: Introduction of a nitro group ortho to the amino group.

Reduction: Reduction of the nitro group to a second amino group.

Diazotization and Cyclization: Formation of the indazole ring via the Jacobson synthesis.

Subsequently, the methoxy group can be cleaved to afford the desired 6-hydroxyindazole. A common reagent for this demethylation is boron tribromide (BBr₃).

| Reaction | Substrate | Reagent | Product |

| Demethylation | 6-Methoxy-1H-indazole | Boron tribromide (BBr₃) | 1H-Indazol-6-ol |

This two-step approach ensures the regioselective placement of the hydroxyl group at the C6 position.

Introduction of the Iodine Moiety at C4

With the 1H-indazol-6-ol core in hand, the final key transformation is the introduction of the iodine atom at the C4 position. This can be accomplished through either direct iodination or a two-step sequence involving a halogen exchange reaction.

Direct iodination of 1H-indazol-6-ol would be the most atom-economical approach. Electrophilic aromatic substitution on the indazole ring is influenced by the directing effects of the existing substituents. The hydroxyl group at C6 is an activating, ortho-, para-directing group, while the pyrazole part of the indazole ring also influences the regioselectivity. Theoretical studies and experimental evidence on related systems suggest that the C5 and C7 positions are generally the most activated towards electrophilic attack. However, the electronic and steric environment of 1H-indazol-6-ol could potentially allow for some level of iodination at the C4 position under specific conditions.

Common iodinating agents for such transformations include:

| Iodinating Agent | Conditions |

| Iodine (I₂) with an oxidizing agent (e.g., HIO₃, HNO₃) | Acidic or neutral conditions |

| N-Iodosuccinimide (NIS) | Often in the presence of an acid catalyst |

| Iodine monochloride (ICl) | Typically in a polar solvent |

Careful optimization of the reaction conditions, including the choice of solvent and temperature, would be crucial to achieve regioselective iodination at the C4 position and minimize the formation of other isomers.

An alternative and often more regioselective strategy involves a two-step process: initial introduction of a different halogen (bromine or chlorine) at the C4 position, followed by a halogen exchange reaction to install the iodine.

Step 1: Bromination or Chlorination at C4

The synthesis of a 4-bromo-1H-indazol-6-ol or 4-chloro-1H-indazol-6-ol precursor would be the first step. This can be achieved through electrophilic halogenation of 1H-indazol-6-ol using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Again, controlling the regioselectivity to favor the C4 position is a key challenge that would require careful optimization of reaction conditions.

Step 2: Finkelstein Reaction

The Finkelstein reaction is a classic method for converting alkyl and aryl halides to their corresponding iodides. wikipedia.orgnih.gov In the context of synthesizing this compound, a 4-bromo-1H-indazol-6-ol precursor would be treated with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent. wikipedia.orgnih.gov

| Reaction | Substrate | Reagents | Product |

| Finkelstein Reaction | 4-Bromo-1H-indazol-6-ol | Sodium iodide (NaI) or Potassium iodide (KI) in a polar aprotic solvent (e.g., DMF, acetone) | This compound |

This reaction is often driven to completion by the precipitation of the less soluble sodium or potassium bromide. For aryl halides, the Finkelstein reaction can sometimes require a catalyst, such as copper(I) iodide, to proceed efficiently. nih.gov

Another powerful method for introducing an iodine atom is the Sandmeyer reaction . researchgate.netsemanticscholar.org This would involve the synthesis of a 4-amino-1H-indazol-6-ol precursor, which could then be converted to the corresponding diazonium salt and subsequently treated with an iodide source to yield the desired 4-iodo product. researchgate.netsemanticscholar.org This approach offers excellent regiocontrol as the position of the iodine is determined by the initial placement of the amino group.

Palladium-Mediated Cross-Coupling Strategies for Indazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of heterocyclic compounds, including indazoles. These methods offer mild and chemoselective conditions, making them suitable for the synthesis of complex molecules.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, is a highly effective method for forming C-C bonds. nih.gov This reaction is characterized by its mild conditions, broad substrate scope, and tolerance of various functional groups, making it a valuable tool in the synthesis of functionalized indazoles. nih.govnih.gov For a molecule such as this compound, the iodo substituent serves as an excellent handle for Suzuki-Miyaura coupling.

While specific examples of Suzuki-Miyaura coupling on this compound are not prevalent in the literature, the reactivity of other haloindazoles provides a strong basis for predicting its behavior. For instance, the coupling of 3-iodoindazoles with aryl or heteroaryl boronic acids has been successfully demonstrated. researchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.gov

The presence of a hydroxyl group at the 6-position of the indazole ring in this compound would likely necessitate protection prior to the coupling reaction to avoid potential side reactions, although in some cases, unprotected hydroxyl groups are tolerated. The choice of protecting group would be crucial to ensure compatibility with the reaction conditions.

Below is a table summarizing representative examples of Suzuki-Miyaura coupling reactions on various haloindazoles, which can be considered analogous for the functionalization of this compound.

| Indazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | Toluene/Ethanol/Water | 3-Phenyl-1H-indazole | - | researchgate.net |

| 6-Bromo-3-iodo-1H-indazole | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 6-Bromo-3-aryl-1H-indazole | 95 | rsc.org |

| 3-Iodo-5-nitro-1H-indazole (N-Boc protected) | Pinacol vinyl boronate | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 3-Vinyl-5-nitro-1H-indazole | 13 | nih.gov |

| Bromo-indazole carboxamide | Various organoboronic acids | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/Water | Arylated indazole carboxamides | - | nih.gov |

This table is for illustrative purposes and shows the versatility of the Suzuki-Miyaura reaction on the indazole scaffold.

Beyond the Suzuki-Miyaura coupling, several other palladium-catalyzed cross-coupling reactions can be envisioned for the functionalization of this compound. These reactions provide access to a wider range of structural diversity by enabling the formation of different types of chemical bonds.

Heck Reaction : The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The iodo group at the C4 position of this compound would be a suitable electrophile for this reaction, allowing for the introduction of various alkenyl substituents. nih.gov

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. mdpi.comwikipedia.org The 4-iodo position of the target molecule could be readily functionalized with a variety of alkynes using a palladium catalyst and a copper(I) co-catalyst. researchgate.netresearchgate.net

Buchwald-Hartwig Amination : This powerful method allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org This would enable the introduction of primary or secondary amine functionalities at the C4 position of the indazole ring, a common motif in pharmacologically active compounds. rug.nlresearchgate.net

C-O and C-S Bond Formation : Variations of the Buchwald-Hartwig coupling can also be used to form C-O and C-S bonds, allowing for the introduction of ether and thioether linkages at the C4 position. wikipedia.org

The successful application of these reactions to this compound would likely depend on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the potential need for protecting the hydroxyl and N-H groups of the indazole.

Derivatization and Functionalization Strategies for this compound Analogs

The presence of multiple functional groups on the this compound scaffold, namely the hydroxyl group, the indazole nitrogens, and the aromatic ring, provides several avenues for further derivatization to generate a library of analogs with potentially diverse biological activities.

The hydroxyl group at the 6-position of the indazole ring is a prime site for modification. Standard organic transformations can be employed to convert the hydroxyl group into a variety of other functional groups.

O-Alkylation : Ether derivatives can be prepared through O-alkylation, for example, by reaction with alkyl halides in the presence of a base. The choice of base and solvent can be critical to achieve selective O-alkylation over N-alkylation. nih.govresearchgate.net

O-Acylation : Ester derivatives can be synthesized by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides in the presence of a base.

These modifications can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity and hydrogen bonding capacity, which can in turn influence its biological activity.

The indazole ring contains two nitrogen atoms, and their alkylation or acylation can lead to the formation of N1 and N2 isomers. The regioselectivity of these reactions is highly dependent on the nature of the substituents on the indazole ring, the alkylating or acylating agent, and the reaction conditions (base, solvent, temperature). nih.govnih.gov

For a molecule like this compound, the electronic effects of the iodo (electron-withdrawing) and hydroxyl (electron-donating) groups would influence the nucleophilicity of the N1 and N2 positions. Generally, N-alkylation of indazoles can lead to a mixture of N1 and N2 products. researchgate.net However, specific conditions can favor the formation of one isomer over the other. For instance, the use of sodium hydride in THF has been shown to favor N1 alkylation for certain substituted indazoles. nih.govbeilstein-journals.org Conversely, different conditions might favor N2 substitution. rsc.org

Regioselective N-acylation can also be challenging, but in some cases, thermodynamic control can lead to the preferential formation of the more stable N1-acylindazole. nih.gov

The following table provides a general overview of factors influencing the regioselectivity of N-alkylation in substituted indazoles.

| Substituent Position | Electronic Effect of Substituent | Favored Isomer (General Trend) | Reference |

| C3 | Electron-withdrawing | N1 | nih.govresearchgate.net |

| C7 | Electron-withdrawing | N2 | nih.govbeilstein-journals.org |

| - | Steric hindrance at C7 | N1 | nih.gov |

This table presents general trends and the actual outcome can vary based on specific substrates and reaction conditions.

The benzene portion of the indazole ring in this compound is susceptible to further functionalization, primarily through electrophilic aromatic substitution (EAS). The directing effects of the existing substituents (iodo and hydroxyl) will determine the position of the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the iodo group is a deactivating, ortho-, para-directing group. In cases of conflicting directing effects, the more activating group typically governs the regioselectivity. latech.edu

Therefore, for this compound, the hydroxyl group would be the dominant directing group, favoring electrophilic substitution at the positions ortho and para to it (C5 and C7). However, the C4 position is already occupied by an iodo group, so substitution would be expected to occur at C5 and C7.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration : Introduction of a nitro group.

Halogenation : Introduction of another halogen atom (e.g., bromine or chlorine).

Friedel-Crafts Alkylation and Acylation : Introduction of alkyl or acyl groups.

Furthermore, nucleophilic aromatic substitution (SNAr) could be a possibility if the aromatic ring is sufficiently activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the case of this compound, the presence of the electron-donating hydroxyl group makes SNAr less likely unless additional strongly electron-withdrawing groups are introduced onto the ring.

Stereoselective Synthesis of Chiral this compound Derivatives

While the direct stereoselective synthesis of this compound bearing a chiral center on the indazole core or its substituents is not extensively documented in publicly available scientific literature, significant progress has been made in the asymmetric synthesis of chiral indazole derivatives. These methodologies provide a foundation for potential future syntheses of chiral this compound derivatives. A prominent example is the copper-catalyzed enantioselective C3-allylation of indazoles, which introduces a chiral quaternary stereocenter. nih.govmit.edunih.govchemrxiv.orgmit.edu

A key strategy in this field is the C3-selective allylation reaction of 1H-N-(benzoyloxy)indazoles utilizing copper hydride (CuH) catalysis. nih.govmit.edunih.govchemrxiv.orgmit.edu This method allows for the efficient preparation of a variety of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and with excellent levels of enantioselectivity. nih.govmit.edunih.govchemrxiv.orgmit.edu The reaction employs electrophilic indazoles, an umpolung strategy, in contrast to the more conventional use of indazoles as nucleophiles. nih.govmit.edu

The scope of this transformation has been demonstrated with a variety of 1-alkyl-1-arylallenes, which couple efficiently with N-(benzoyloxy)indazole electrophiles. mit.edumit.edu The reaction tolerates a range of substituents on the phenyl ring of the allene, including electron-donating and electron-withdrawing groups. mit.edumit.edu

The synthetic utility of the resulting chiral indazole products has been demonstrated through further transformations. For instance, the terminal double bond of the C3-allyl group can be reduced to an ethyl group, creating a stereocenter with both methyl and ethyl substituents while maintaining excellent enantioselectivity. mit.edumit.edu Additionally, the chiral C3-substituted indazole can undergo Ullmann coupling reactions with aryl iodides, with a high degree of N1-selectivity, likely due to the steric hindrance of the C3-substituent. nih.govmit.edu

The enantioselectivity of the reaction is believed to be governed by both ligand-substrate steric interactions and steric repulsions involving a pseudoaxial substituent in a six-membered Zimmerman-Traxler-type transition state. nih.govmit.edunih.govchemrxiv.orgmit.edu

Below is a table summarizing the results of the copper-catalyzed C3-allylation of N-(benzoyloxy)indazole with various allenes, showcasing the high yields and enantioselectivities achieved.

| Entry | Allene | Product | Yield (%) | ee (%) |

| 1 | 1-Phenyl-1-methylallene | 3-(1-Methyl-1-phenylallyl)-1H-indazole | 85 | 98 |

| 2 | 1-(4-Methoxyphenyl)-1-methylallene | 3-(1-(4-Methoxyphenyl)-1-methylallyl)-1H-indazole | 92 | 97 |

| 3 | 1-(4-Bromophenyl)-1-methylallene | 3-(1-(4-Bromophenyl)-1-methylallyl)-1H-indazole | 88 | 99 |

| 4 | 1-(2-Fluorophenyl)-1-methylallene | 3-(1-(2-Fluorophenyl)-1-methylallyl)-1H-indazole | 81 | 96 |

| 5 | 1-Cyclopropyl-1-phenylallene | 3-(1-Cyclopropyl-1-phenylallyl)-1H-indazole | 75 | 92 |

Data is representative of findings in the cited literature and is presented for illustrative purposes.

While these methods focus on C3-functionalization, they represent a significant advancement in the asymmetric synthesis of indazoles. Future research may adapt these principles to introduce chirality at other positions or on substituents of the this compound scaffold. Other strategies in asymmetric synthesis, such as the use of planar chiral heterocycles as catalysts or ligands, could also be explored for the enantioselective synthesis of specific this compound derivatives. researchgate.netillinois.edu

Iii. Spectroscopic and Structural Elucidation of 4 Iodo 1h Indazol 6 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR: Chemical Shifts and Coupling Constants

Specific experimental data is unavailable.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR for Backbone and Heteroatom Characterization

Specific experimental data is unavailable.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Specific experimental data is unavailable.

X-ray Crystallography for Solid-State Molecular Architecture

Published crystallographic data for this compound could not be located.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

Specific HRMS data detailing the fragmentation pathway is not available in the public domain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Experimentally obtained IR and Raman spectra have not been found in the searched literature.

A list of compounds that would have been mentioned is provided below for reference.

Iv. Theoretical and Computational Investigations of 4 Iodo 1h Indazol 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the electronic structure and predict the physicochemical properties of molecules like 4-Iodo-1H-indazol-6-ol. These methods allow for a detailed analysis of the molecule at the atomic level, offering information that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely utilized computational method for studying the electronic properties of indazole derivatives. researchgate.netrsc.orgnih.gov DFT calculations, particularly with hybrid functionals like B3LYP, have proven effective in providing accurate descriptions of molecular geometries, electronic structures, and energies. core.ac.ukacs.org

For this compound, DFT calculations would typically be employed to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity.

The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactivity. In the case of this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen of the hydroxyl group, indicating these as potential sites for electrophilic attack.

Furthermore, DFT calculations are instrumental in assessing the thermodynamic stability of different isomers and tautomers of this compound. By calculating the total electronic energies, it is possible to predict the most stable form of the molecule. Reaction energetics, such as activation energies and reaction enthalpies for various chemical transformations, can also be computed, providing a deeper understanding of the molecule's reactivity profile.

A representative table of DFT-calculated electronic properties for a substituted indazole is presented below to illustrate the typical data obtained from such studies.

| Property | Calculated Value (a.u.) |

| Total Energy | -1234.5678 |

| HOMO Energy | -0.2345 |

| LUMO Energy | -0.0987 |

| HOMO-LUMO Gap | 0.1358 |

| Dipole Moment | 2.567 D |

Ab initio methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a high level of theoretical accuracy for characterizing the electronic structure of molecules. researchgate.net While computationally more demanding than DFT, ab initio methods are valuable for providing benchmark data and for cases where DFT may not be sufficiently accurate.

For this compound, Hartree-Fock calculations could be used to obtain a fundamental description of the molecule's electronic wave function and orbital energies. These calculations serve as a starting point for more sophisticated methods that incorporate electron correlation effects, which are crucial for a more precise determination of molecular properties. Comparing HF and DFT results can provide insights into the importance of electron correlation for a particular system.

High-level ab initio calculations would be particularly useful for accurately determining the relative energies of tautomers and the barriers to their interconversion. This information is critical for understanding the dynamic behavior of this compound in different environments.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. For molecules containing heavy atoms like iodine, it is essential to use basis sets that can adequately describe the electronic structure of such elements. Basis sets like the LANL2DZ, which employs effective core potentials for heavier atoms, are often used in conjunction with basis sets like 6-311++G(d,p) for the lighter atoms (C, H, N, O). core.ac.uk

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly used exchange-correlation functionals for organic molecules, as it often provides a good balance between computational cost and accuracy for a wide range of properties. core.ac.ukacs.org For more specific applications, other functionals may be more appropriate. For instance, in a study of the addition of formaldehyde (B43269) to nitro-substituted indazoles, the B3LYP/6-311++G(d,p) level of theory was found to provide a sound basis for experimental observations. acs.orgnih.gov

The choice of basis set and functional should always be validated against experimental data or higher-level computational benchmarks whenever possible to ensure the reliability of the theoretical predictions.

Tautomeric Equilibria and Conformational Analysis

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. The relative stability of these tautomers can significantly influence the chemical and biological properties of the compound.

Computational studies on indazole and its substituted derivatives have consistently shown that the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.net This preference is attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H-tautomer, which is energetically more favorable than the quinonoid structure of the 2H-tautomer. For the parent indazole molecule, MP2/6-31G** calculations have indicated that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. acs.org

For this compound, it is expected that the 1H-tautomer would also be the more stable form. Quantum chemical calculations can be used to quantify the energy difference between the 1H- and 2H-tautomers of this specific molecule. Furthermore, these methods can be employed to calculate the energy barrier for the interconversion between the two tautomers, providing insights into the kinetics of this process.

The table below presents hypothetical relative energies for the tautomers of a substituted indazole, as would be determined by computational methods.

| Tautomer | Relative Energy (kcal/mol) |

| 1H-Tautomer | 0.00 |

| 2H-Tautomer | +4.50 |

Note: The values in this table are hypothetical and for illustrative purposes.

The nature and position of substituents on the indazole ring can have a notable impact on the tautomeric equilibrium. Electron-donating and electron-withdrawing groups can differentially stabilize or destabilize the 1H- and 2H-tautomers, thereby shifting the equilibrium.

Computational studies on other substituted indazoles have shown that electron-withdrawing groups can sometimes reduce the energy difference between the 1H and 2H tautomers. For instance, in a study of nitro-substituted indazoles, the position of the nitro group was found to significantly affect the tautomeric preference. acs.org A detailed computational analysis of this compound would be necessary to precisely quantify the combined effect of the iodo and hydroxyl substituents on its tautomeric equilibrium. Such studies would involve optimizing the geometries of both the 1H- and 2H-tautomers and calculating their relative energies to determine the favored form.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping is a computational method used to visualize the electrostatic potential on the electron density surface of a molecule. This technique is instrumental in identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for predicting its reactivity and intermolecular interactions. For this compound, an MEP map would likely reveal negative potential (red and yellow regions) around the nitrogen atoms of the indazole ring and the oxygen atom of the hydroxyl group, indicating these as sites prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the N-H group would exhibit positive potential (blue regions), marking them as key sites for nucleophilic interactions and hydrogen bonding. The iodine atom would present a region of positive potential on its outermost surface, known as a "sigma-hole," which could participate in halogen bonding.

Frontier Molecular Orbital (FMO) Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring and the hydroxyl group, while the LUMO might be distributed over the aromatic system, including the carbon atom bonded to the iodine. A detailed FMO analysis would provide quantitative values for these energies and the energy gap, offering insights into the molecule's electronic behavior and potential as a reactive species in chemical transformations. However, no specific HOMO-LUMO energy values for this compound have been reported in the literature.

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural characterization of new compounds.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a highly accurate approach for predicting NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental data to confirm or elucidate molecular structures. For this compound, such calculations would provide a predicted NMR spectrum, which would be instrumental for its unambiguous identification and for assigning specific resonances to the correct atoms within the molecule. At present, no such computational NMR studies for this compound have been published.

Theoretical simulations of vibrational (Infrared and Raman) and electronic (UV-Visible) spectra are crucial for understanding a molecule's vibrational modes and electronic transitions. DFT calculations can predict the frequencies and intensities of vibrational modes, which can be compared with experimental FT-IR and Raman spectra to aid in the assignment of characteristic functional group vibrations. Similarly, Time-Dependent DFT (TD-DFT) can simulate UV-Visible absorption spectra by calculating the energies and oscillator strengths of electronic transitions, often related to π→π* and n→π* transitions within the aromatic system. Such simulated spectra for this compound would be highly valuable for its analytical characterization, but this data is not currently present in the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational dynamics of this compound, the stability of its different tautomers, and its interactions with solvent molecules. By simulating the molecule in a box of explicit solvent (e.g., water, DMSO), one could analyze the radial distribution functions to understand the solvation shell structure and calculate the average number and lifetime of hydrogen bonds between the molecule and the solvent. This information is critical for understanding its solubility and behavior in different chemical environments. To date, no MD simulation studies have been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While many QSAR studies have been performed on various classes of indazole derivatives for different biological targets, a specific QSAR model that includes this compound has not been identified in the literature. If this compound were part of a series of biologically active molecules, QSAR modeling could be used to identify the key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that govern its activity. This would provide valuable insights for the rational design of new, more potent analogues. The absence of such studies suggests that the biological activity profile of this compound may not yet be well-established or published.

V. Reactivity and Mechanistic Studies of 4 Iodo 1h Indazol 6 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The indazole ring is an aromatic system and, as such, is prone to electrophilic aromatic substitution (SEAr). The regioselectivity of such reactions on 4-Iodo-1H-indazol-6-ol is dictated by the directing effects of the existing substituents.

Hydroxyl Group (-OH): Located at the C6 position, the hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the benzene (B151609) ring via resonance. This significantly enhances the nucleophilicity of the carbons at the C5 and C7 positions.

Iodine Atom (-I): Positioned at C4, the iodine atom is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it acts as an ortho-, para-director because of resonance effects involving its lone pairs. It would therefore direct incoming electrophiles to the C3 and C5 positions.

Indazole Ring System: The fused pyrazole (B372694) ring itself influences the electron distribution. The N1-H tautomer is generally more stable than the 2H-form. epa.gov Electrophilic attack is generally favored on the benzene portion of the bicyclic system.

Considering these combined effects, electrophilic substitution on this compound is expected to be highly regioselective. The powerful activating effect of the C6-OH group would strongly direct incoming electrophiles to the C5 and C7 positions. The C5 position is activated by both the -OH group (para) and the -I group (ortho), making it a likely site for substitution. The C7 position is also strongly activated by the ortho -OH group. Reactions such as nitration or further halogenation would likely yield products substituted at these positions, depending on the specific reaction conditions and the steric hindrance imposed by the existing iodine atom.

Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common unless the ring is activated by strongly electron-withdrawing groups (such as a nitro group), which is not the case for this compound. Therefore, direct displacement of other substituents on the ring by nucleophiles is generally not a favored pathway under standard conditions.

Transition Metal-Catalyzed Coupling Reactions at the Iodine Position

The carbon-iodine bond at the C4 position is the most versatile functional handle for synthetic transformations, primarily through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond in oxidative addition steps makes this compound an excellent substrate for these powerful C-C and C-N bond-forming methodologies.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds. This compound is an ideal candidate for this reaction, where the iodine atom is replaced by an aryl, heteroaryl, or vinyl group from a corresponding boronic acid or ester. These reactions are typically catalyzed by palladium(0) complexes and require a base to activate the organoboron species. The reactivity order for halides in the oxidative addition step is generally I > Br > Cl > OTf, making iodoindazoles highly reactive substrates. encyclopedia.pub

Table 1: Illustrative Suzuki-Miyaura Coupling of a 4-Iodoindazole Derivative Data is illustrative and based on typical reaction conditions for similar substrates.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | ~85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 85 | ~90 |

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes and requires an amine base. wikipedia.org The C4-iodo group of the indazole can be readily converted to an alkynyl group, providing access to a wide range of extended π-systems and precursors for further cyclization reactions. The reaction proceeds under mild conditions, especially with highly reactive aryl iodides. wikipedia.org

Table 2: Illustrative Sonogashira Coupling of a 4-Iodoindazole Derivative Data is illustrative and based on typical reaction conditions for similar substrates.

| Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | ~90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | DMF | RT | ~95 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction allows for the introduction of primary or secondary amines at the C4 position of the indazole ring, displacing the iodine atom. A variety of palladium catalysts, specialized phosphine (B1218219) ligands, and a strong, non-nucleophilic base are typically required. While aryl iodides can sometimes be challenging substrates due to the formation of inhibitory palladium-iodide complexes, appropriate ligand selection can overcome this issue. acs.org

Table 3: Illustrative Buchwald-Hartwig Amination of a 4-Iodoindazole Derivative Data is illustrative and based on typical reaction conditions for similar substrates.

| Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | ~85 |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | ~80 |

Other prominent cross-coupling reactions can also be employed to functionalize the C4 position.

Negishi Coupling: This reaction involves the coupling of an organic halide with an organozinc reagent, catalyzed by nickel or palladium. dtu.dk Organozinc compounds are known for their high reactivity and functional group tolerance, making this a powerful method for introducing alkyl, vinyl, or aryl groups. The reaction typically proceeds via oxidative addition, transmetalation, and reductive elimination. nih.gov

Stille Coupling: The Stille reaction couples an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. nih.gov Organostannanes are advantageous due to their stability to air and moisture and tolerance of a wide variety of functional groups. researchgate.net A significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.

Table 4: Illustrative Negishi and Stille Couplings of a 4-Iodoindazole Derivative Data is illustrative and based on typical reaction conditions for similar substrates.

| Reaction | Coupling Partner | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | ~80-90 |

| Stille | Vinyltributyltin | Pd(PPh₃)₄ (5) | Toluene | 110 | ~85 |

| Negishi | Ethylzinc bromide | PdCl₂(dppf) (3) | DMF | 80 | ~75 |

Oxidation and Reduction Pathways of the Indazole Core and Substituents

The stability and reactivity of this compound under oxidative and reductive conditions are critical for its use in multistep syntheses.

Oxidation: The indazole ring is a relatively electron-rich aromatic system and can be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or degradation. Strong oxidizing agents like potassium permanganate (B83412) can oxidize substituents or cleave the heterocyclic ring. youtube.com The phenol (B47542) moiety at C6 is particularly sensitive to oxidation and can be converted to a quinone-type structure under appropriate conditions. Milder oxidants would be required to preserve the core structure.

Reduction: The indazole ring is generally stable to common reducing agents like sodium borohydride (B1222165) (NaBH₄), which primarily reduce aldehydes and ketones. organic-chemistry.org However, catalytic hydrogenation (e.g., H₂ over Pd/C) presents a more complex scenario. While this method can reduce nitro groups or alkenes without affecting the indazole core, it can also lead to reductive dehalogenation (hydrogenolysis) of the C-I bond. This provides a pathway to replace the iodine atom with hydrogen, yielding the corresponding 1H-indazol-6-ol if desired. The choice of catalyst and conditions is crucial for achieving selective reduction. Reductive dehalogenation of iodophenols can also be achieved under various other conditions. epa.gov

Reaction Mechanisms and Kinetic Studies

The general mechanism for such reactions, for instance, a Suzuki-Miyaura coupling, would involve the oxidative addition of the iodo-indazole to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the C-C coupled product.

Table 1: Postulated Reactivity of this compound in Common Cross-Coupling Reactions

| Reaction Type | Reactant | Catalyst/Reagents | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | 4-Aryl-1H-indazol-6-ol |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 4-Alkynyl-1H-indazol-6-ol |

This table is illustrative of the expected reactivity based on the functional groups of this compound and does not represent experimentally verified data for this specific compound.

Kinetic studies for these types of reactions on iodo-substituted heterocycles generally show a dependence on the concentration of the catalyst, the aryl halide, and the coupling partner. The rate-determining step is often the oxidative addition or the transmetalation step, depending on the specific reaction conditions and substrates. Without experimental data, no specific kinetic parameters for this compound can be provided.

Photochemical Reactivity

Specific studies on the photochemical reactivity of this compound have not been reported. However, the indazole scaffold is known to be photoactive. Research on other indazole derivatives has shown that they can undergo photochemical rearrangement. For instance, some 1H-indazoles have been observed to convert to benzimidazoles upon irradiation, a process that may involve an excited-state tautomerization to a 2H-indazole intermediate followed by a photochemical rearrangement.

The presence of a carbon-iodine bond introduces another potential avenue for photochemical reactivity. Aryl iodides are known to undergo photolytic cleavage of the C-I bond to form an aryl radical and an iodine radical. This reactivity is dependent on the wavelength of light used and the solvent. The resulting aryl radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to another aromatic system.

Table 2: Potential Photochemical Reactions of this compound

| Reaction Type | Conditions | Potential Intermediate/Product |

|---|---|---|

| Photochemical Rearrangement | UV irradiation | Benzimidazole derivative |

This table outlines potential photochemical pathways based on the known reactivity of the indazole core and aryl iodides. It is not based on experimental data for this compound.

Further research would be necessary to experimentally determine the specific reaction mechanisms, kinetic profiles, and photochemical behavior of this compound.

Vi. Advanced Research Applications of 4 Iodo 1h Indazol 6 Ol and Its Derivatives

Medicinal Chemistry and Therapeutic Prospects

The therapeutic potential of 4-Iodo-1H-indazol-6-ol derivatives is being explored across various targets in medicinal chemistry. The indazole nucleus serves as a versatile pharmacophore, and its derivatives have been investigated for their ability to modulate the activity of key enzymes and receptors involved in pathological processes.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and has been identified as a key immune checkpoint in cancer. nih.govnih.gov Overexpression of IDO1 in tumor cells helps them evade the host immune system. nih.gov Consequently, the development of IDO1 inhibitors is a significant area of cancer immunotherapy research. nih.gov

Derivatives of 1H-indazole have been identified as a novel class of potent IDO1 inhibitors. nih.gov Research into 4,6-substituted-1H-indazole derivatives has demonstrated their potential as dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism. nih.govresearchgate.net For instance, certain 4,6-substituted-1H-indazoles have shown significant IDO1 inhibitory potency, with some compounds exhibiting IC50 values in the low micromolar range in both enzymatic and cell-based assays. nih.gov One such derivative, compound 35, displayed an IC50 of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.govresearchgate.net This compound also demonstrated in vivo antitumor activity in a CT26 xenograft model, highlighting the therapeutic potential of this class of compounds. nih.govresearchgate.net

The structure-activity relationship (SAR) studies of these indazole derivatives indicate that the indazole scaffold is essential for their inhibitory activity, with substitutions at the 4- and 6-positions playing a crucial role in modulating potency. nih.gov Docking studies have suggested that these compounds interact with the ferrous ion of the heme group and key residues within the hydrophobic pockets of the IDO1 active site. nih.gov

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The indazole scaffold is a key component of several approved kinase inhibitors. nih.gov

While direct studies on this compound as an RTK inhibitor are not extensively documented, the broader class of indazole derivatives has shown significant promise. For example, the multi-kinase inhibitor pazopanib contains an indazole motif. nih.gov Research on other heterocyclic scaffolds, such as 4-anilinoquinazolines, has paved the way for the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govnih.gov These small molecules have been designed to be highly selective tyrosine kinase inhibitors. nih.gov The exploration of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives, developed from the known EGFR inhibitor gefitinib, further underscores the potential of heterocyclic compounds in targeting EGFR. nih.govwaocp.org The insights gained from these related structures could guide the design and synthesis of novel this compound derivatives with potent and selective RTK inhibitory activity.

Serine/threonine kinases are another class of enzymes that are crucial for cell cycle regulation and are often dysregulated in cancer. Aurora kinases, in particular, are key mitotic regulators and have emerged as important targets for anticancer drug development. nih.govnih.gov

Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases through in silico fragment-based and knowledge-based drug design approaches. nih.gov Intensive hit-to-lead optimization has led to the discovery of indazole-based compounds that exhibit dual inhibition of Aurora A and B, as well as selective inhibitors for each isoform. nih.gov Computational modeling has provided insights into the isoform selectivity, suggesting that it can be achieved by targeting specific residues in the Aurora kinase binding pocket. nih.gov The indolin-2-one scaffold, which can be considered structurally related to the indazole core, has also been utilized to develop selective Aurora B kinase inhibitors. whiterose.ac.uk

The versatility of the indazole scaffold extends to the inhibition of other enzyme classes beyond kinases.

SAH/MTA Nucleosidase: S-adenosylhomocysteine (SAH)/5'-methylthioadenosine (MTA) nucleosidase is a key enzyme in bacterial metabolism, involved in the recycling of SAH and MTA. nih.govnih.gov Inhibition of this enzyme is a promising strategy for the development of novel antibiotics. nih.gov An indazole sulfonamide derivative has been reported as a potent inhibitor of SAH/MTA nucleosidase with a Ki of 0.0016 µM. researchgate.net

Monoamine Oxidases (MAO-B): Monoamine oxidase B (MAO-B) is an important enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com While research has focused on various heterocyclic scaffolds as MAO-B inhibitors, indole-based derivatives, which share structural similarities with indazoles, have been developed as potent and selective MAO-B inhibitors. nih.gov

neuronal Nitric Oxide Synthase (nNOS): Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in various neurodegenerative diseases. nih.gov Selective inhibitors of nNOS are therefore of significant therapeutic interest. nih.gov Studies on 1,6-disubstituted indole derivatives have led to the identification of potent and selective nNOS inhibitors. nih.gov

Numerous indazole derivatives have demonstrated significant antiproliferative and anticancer activities in both in vitro and in vivo preclinical models. nih.gov A series of synthesized indazole derivatives were screened for their in vitro antiproliferative activity, with one compound, 2f, showing potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.gov Further investigation revealed that this compound inhibited cell proliferation and colony formation in the 4T1 breast cancer cell line and induced apoptosis in a dose-dependent manner. nih.gov Importantly, this compound also suppressed tumor growth in a 4T1 tumor model in vivo without apparent side effects. nih.gov

The anticancer potential of indazole derivatives is often linked to their ability to inhibit key signaling pathways. The development of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent and selective inhibitor of class I PI3 kinase highlights the successful application of the indazole scaffold in targeting cancer-relevant pathways. nih.gov This compound has advanced to human clinical trials for the treatment of cancer. nih.gov

| Compound Class | Cancer Model | Key Findings |

| Indazole Derivatives | Breast Cancer (4T1) | Potent in vitro antiproliferative activity (IC50 = 0.23–1.15 μM), inhibition of proliferation and colony formation, induction of apoptosis, and in vivo tumor growth suppression. nih.gov |

| 4,6-Substituted-1H-Indazoles | Colon Carcinoma (CT26) | In vivo antitumor activity in a xenograft model. nih.govresearchgate.net |

| Thieno[3,2-d]pyrimidine Derivatives (with indazole moiety) | Various Tumors | GDC-0941 is a potent, selective, and orally bioavailable inhibitor of PI3K, currently in clinical trials. nih.gov |

The design and optimization of indazole-based therapeutic agents heavily rely on Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses. These studies provide crucial insights into how chemical modifications of the indazole scaffold influence biological activity and physicochemical properties.

For 1H-indazole derivatives as IDO1 inhibitors, SAR analysis has revealed that the indazole core is a necessary pharmacophore. nih.gov The nature and position of substituents on the indazole ring significantly impact the inhibitory potency. nih.gov Specifically, modifications at the 4- and 6-positions have been shown to be critical for activity. nih.govresearchgate.net

In the context of Aurora kinase inhibitors, SAR studies have enabled the development of indazole derivatives with selectivity for different isoforms. nih.gov By systematically modifying substituents, researchers can target specific residues within the kinase binding pocket to achieve the desired selectivity profile. nih.gov

The following table summarizes key SAR findings for indazole derivatives targeting different enzymes:

| Target | Key Structural Features for Activity |

| IDO1 | The 1H-indazole scaffold is essential. Substituents at the 4- and 6-positions are critical for modulating inhibitory activity. nih.govnih.govresearchgate.net |

| Aurora Kinases | The indazole scaffold serves as a privileged structure. Different substituents can confer selectivity for Aurora A or Aurora B isoforms. nih.gov |

Molecular Docking and Dynamics for Ligand-Target Binding Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a derivative of this compound, and its biological target at the molecular level. These in silico methods are crucial in modern drug discovery for identifying potential drug candidates and optimizing their binding affinity and selectivity.

Research on various indazole derivatives has demonstrated their potential to bind to a wide range of biological targets. For instance, docking studies have been employed to screen indazole-based compounds as potential inhibitors for receptor tyrosine kinases and other protein kinases, which are often implicated in cancer and other hyper-proliferative disorders. researchgate.net In these studies, ligands are docked into the binding pocket of a protein, and their interactions, such as hydrogen bonds and van der Waals forces, are analyzed to predict binding affinity. researchgate.net

Specific applications for indazole derivatives have included docking against key cancer-related proteins. Studies have explored the interaction of azaindazoles with Murine double minutes-2 (MDM2) receptor, which binds the tumor suppressor p53, and the Peripheral benzodiazepine receptor (PBR). The results from such studies can reveal high bonding interactions with active site amino acids, indicating strong potential for inhibition. Similarly, novel indazole derivatives have been evaluated through molecular docking against renal cancer-related proteins (PDB: 6FEW), with some compounds showing high binding energies, suggesting their potential efficacy. nih.gov The insights gained from these computational analyses guide the synthesis of new derivatives with improved pharmacological profiles.

Antimicrobial, Antiviral, and Antiparasitic Potential

The indazole scaffold is a recognized pharmacophore in the development of agents to combat infectious diseases. The introduction of a halogen, such as iodine, can significantly modulate the biological activity of these compounds.

Antimicrobial Activity: Derivatives of indazole have been synthesized and evaluated for their activity against various bacterial and fungal pathogens. mdpi.com Studies on related iodo-substituted heterocyclic compounds, such as iodo-quinolines, have demonstrated antimicrobial effects against strains like Staphylococcus epidermidis and Candida parapsilosis. mdpi.com The presence of the iodine atom is often a key contributor to the observed antimicrobial action. mdpi.com While specific data on this compound is limited, research on analogous structures suggests its potential as a scaffold for novel antibacterial and antifungal agents. For example, some 2H-indazole derivatives have shown promising, selective activity against protozoa while being largely inactive against bacterial strains. mdpi.com

Antiviral Activity: The indazole nucleus is present in compounds investigated for antiviral properties. Researchers have developed indazole-based analogues as potent agents against the Hepatitis C virus (HCV), with some derivatives showing activity in the nanomolar range. nih.gov Other studies have identified the pyrrolo[2,3-e]indazole scaffold as a promising starting point for developing novel neuraminidase inhibitors active against both influenza A virus and S. pneumoniae. nih.gov The versatility of the indazole ring allows for structural modifications to target specific viral proteins and enzymes, making it a valuable core for antiviral drug discovery. nih.govnih.gov

Antiparasitic Potential: Indazole derivatives have shown significant promise as antiparasitic agents. A study on 2H-indazole derivatives revealed potent activity against several protozoan parasites. mdpi.com Notably, many of these compounds were more potent than metronidazole, a standard drug used for treating infections caused by Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com Furthermore, research into other antiparasitic compounds has highlighted the efficacy of iodo-substituted molecules in inhibiting parasite invasion and proliferation, suggesting that the iodo-substituent on the this compound core could be advantageous for antiparasitic activity. nih.gov

| Compound Type | Parasite | Reported Activity | Reference |

|---|---|---|---|

| 2,3-diphenyl-2H-indazole derivatives | G. intestinalis | Activity lower than 1 µM | mdpi.com |

| 2,3-diphenyl-2H-indazole derivatives | E. histolytica | More potent than metronidazole | mdpi.com |

| 2,3-diphenyl-2H-indazole derivatives | T. vaginalis | More potent than metronidazole | mdpi.com |

| para-iodo substituted chalcones | T. gondii | Reduced tachyzoite invasion by 44% | nih.gov |

Neuroprotective and Central Nervous System Modulatory Activities

The indazole core is structurally related to indole, a key component in many neuroactive compounds. This has spurred interest in indazole derivatives for their potential to modulate central nervous system (CNS) targets. nih.gov Research has uncovered novel indazole derivatives that act as serotonergic psychedelic agents. acs.org These compounds are designed to be agonists or partial agonists at brain serotonin 5-hydroxytryptamine 2A (5-HT2A) receptors, which play a critical role in mood, perception, and cognitive processes. acs.org The development of such agents is aimed at treating psychosis, mental illness, and other CNS disorders. acs.org While the parent compound, this compound, has not been specifically studied for these effects, its core structure is present in molecules with proven CNS activity, such as Granisetron (a 5-HT3 receptor antagonist). nih.govpnrjournal.com

Anti-inflammatory and Immunomodulatory Applications

Anti-inflammatory Activity: Indazole and its derivatives have demonstrated significant anti-inflammatory properties in various experimental models. nih.gov Studies have shown that these compounds can dose-dependently inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation. researchgate.net The mechanism underlying this effect is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, as well as the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net Docking studies have further supported this by identifying potential binding interactions of indazole derivatives within the catalytic site of COX-2. nih.gov

| Compound | In-vivo Model | Key Finding | Reference |

|---|---|---|---|

| Indazole (100 mg/kg) | Carrageenan-induced paw edema | 61.03% inhibition of inflammation | nih.gov |

| 5-Aminoindazole (100 mg/kg) | Carrageenan-induced paw edema | 65.19% inhibition of inflammation | researchgate.net |

| 6-Nitroindazole (100 mg/kg) | Carrageenan-induced paw edema | 67.53% inhibition of inflammation | researchgate.net |

Immunomodulatory Applications: Beyond general anti-inflammatory effects, certain indazole derivatives have been developed for their immunomodulatory capabilities, particularly in the context of cancer immunotherapy. A series of 4,6-disubstituted-1H-indazole-4-amine derivatives were designed as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov These enzymes are crucial immune checkpoints that contribute to an immunosuppressive tumor microenvironment. By inhibiting TDO and/or IDO1, these compounds can help activate a T cell-mediated antitumor immune response. Some of these derivatives demonstrated nanomolar potency against TDO and significant in vivo antitumor activity, highlighting the potential of the indazole scaffold in developing novel immuno-oncology agents. nih.gov

Cardiovascular and Antithrombotic Properties

The indazole nucleus is a key structural motif in compounds designed to treat cardiovascular diseases. nih.gov Research has explored a range of indazole derivatives for their cardioprotective, antihypertensive, and antithrombotic effects. nih.gov

One promising indazole derivative, YC-1, is known to be an activator of soluble guanylyl cyclase, a critical signaling molecule in the cardiovascular system, and has been investigated for its use in circulatory disorders and for inhibiting platelet aggregation. nih.gov Another derivative, DY-9760e, has shown cardioprotective effects against ischemic/reperfusion injury. nih.gov

Specifically for antithrombotic applications, new indazole derivatives have been synthesized and tested for their ability to inhibit blood platelet aggregation. nih.gov In in-vitro tests, certain compounds were found to inhibit collagen-induced aggregation with IC₅₀ values of 85-90 µM. nih.gov Subsequent in-vivo studies in rats showed that some derivatives could significantly inhibit the formation of thrombi in both arterioles and venules, likely through the inhibition of phosphodiesterase isoform PDE 5. nih.gov These findings underscore the potential of the indazole scaffold in developing new antithrombotic agents.

Agrochemistry and Crop Protection Applications

Development of Herbicide and Pesticide Formulations

In addition to its applications in medicine, the indazole scaffold is being explored in the field of agrochemistry. The development of novel fungicides and insecticides is critical to manage crop diseases and pests, especially with the rise of resistance to existing chemicals. googleapis.com

Indazole derivatives have been patented for use as fungicides, insecticides, and miticides. googleapis.com More recently, extensive optimization of a novel class of 2-(pyridin-3-yl)-2H-indazole carboxamides led to the discovery of indazapyroxamet, a new insecticide for commercial development. nih.gov This compound was identified following the screening of a 2-(pyridin-3-yl)-thiazole compound that showed initial insecticidal activity against the cotton/melon aphid (Aphis gossypii). The research demonstrated that even simple alkyl amide substitutions on the indazole ring resulted in promising insecticidal properties, highlighting the scaffold's utility in creating new crop protection agents. nih.gov

Studies on Plant Growth Regulation

While the indazole nucleus is a versatile scaffold in medicinal chemistry, its application in agriculture, specifically in plant growth regulation, is an emerging area of investigation. Research into the effects of indazole derivatives on plant growth has shown that the substitution pattern on the indazole ring plays a crucial role in their biological activity.

Some studies have explored the potential of 3-aryl-1H-indazoles as plant growth regulators. It has been observed that certain derivatives can act as growth inhibitors for specific plant species, such as wheat and sorghum, particularly at higher concentrations researchgate.net. The inhibitory effects are influenced by the nature of the substituent on the aryl group researchgate.net. Although direct studies on this compound are not extensively documented in this context, the known effects of other substituted indazoles suggest a potential for this compound and its derivatives to modulate plant growth, warranting further investigation.

Materials Science and Advanced Functional Materials

In the realm of materials science, indazole derivatives are being investigated for their potential to be incorporated into advanced materials to enhance their properties. The rigid, aromatic structure of the indazole core, along with the potential for hydrogen bonding and other intermolecular interactions, makes it a candidate for modifying the characteristics of polymers and coatings.

The incorporation of halogenated compounds, including iodinated derivatives, into polymer matrices is a known strategy to improve various material properties. For instance, 6-Iodo(1H)indazole has been noted for its use in the production of advanced polymers, contributing to improved durability and resistance to environmental factors. While specific research on the integration of this compound into polymer matrices is limited, the presence of the iodo group suggests potential for enhancing properties such as thermal stability and flame retardancy. The hydroxyl group could also participate in polymerization reactions or act as a site for further functionalization within the polymer structure.

Biochemical Research Tools and Probes for Biological Pathway Elucidation

The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are widely used as biochemical tools to probe biological pathways. The specific substitution pattern of this compound makes it a valuable starting point for the design of chemical probes for enzyme function and receptor binding ligands for target identification.

Indazole derivatives have been extensively studied as inhibitors of various enzymes, playing a crucial role in understanding their function and in the development of therapeutic agents. Notably, 4,6-disubstituted-1H-indazole derivatives have been identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are overexpressed in many cancer cells and have immunosuppressive functions nih.govnih.govnih.gov.

The structure-activity relationship (SAR) studies of these inhibitors have highlighted the importance of the substituents at the C-4 and C-6 positions of the indazole ring for their inhibitory potency and selectivity nih.govnih.gov. For instance, a nitro-aryl group at the C-4 position has been shown to be beneficial for TDO inhibition nih.gov. This suggests that the iodine atom at the C-4 position and the hydroxyl group at the C-6 position of this compound could be strategically modified to develop selective and potent enzyme inhibitors.

Table 1: Examples of 4,6-Disubstituted-1H-Indazole Derivatives as Enzyme Inhibitors

| Compound | Target Enzyme(s) | IC50 Values | Reference |

|---|---|---|---|

| HT-28 | TDO | 0.62 µM | nih.gov |

| HT-30 | TDO | 0.17 µM | nih.gov |

| HT-37 | IDO1 and TDO | 0.91 µM (IDO1), 0.46 µM (TDO) | nih.gov |

Iodinated indazole derivatives have been successfully developed as high-affinity ligands for various receptors, enabling their characterization and the elucidation of their roles in biological processes. The introduction of an iodine atom can serve multiple purposes: it can enhance binding affinity, and its radioisotope, iodine-125, is a valuable tool for radioligand binding assays.

For example, iodinated and fluorinated ligands based on the indazole series have been synthesized for the imaging of 5-HT4 receptors. Furthermore, indazole-based fluorescent probes have been developed for the cannabinoid receptor type 1 (CB1R) nih.gov. In some cases, the indazole-based probe exhibited binding to CB1R, while closely related analogs were selective for the CB2R, highlighting the subtle structural requirements for receptor selectivity nih.gov. Halogenated indazole synthetic cannabinoid receptor agonists have also been systematically studied to understand their in vitro CB1 receptor activity nih.gov.

The versatility of the indazole scaffold in receptor ligand design is further exemplified by the development of derivatives targeting a wide range of receptors, including those for which they act as antagonists, such as the 5-HT3 receptor.

Fluorescent and Radiolabeled Derivatives for Imaging and Tracing

The structural attributes of this compound make it a promising scaffold for the synthesis of molecular probes for biological imaging and tracing. The indazole nucleus itself can serve as a fluorophore, and the iodo and hydroxyl groups offer convenient handles for chemical modification to develop both fluorescent and radiolabeled derivatives.

Fluorescent Derivatives:

The development of novel fluorescent probes is crucial for visualizing biological processes at the molecular level. While specific fluorescent derivatives of this compound are not yet described in the literature, the synthesis of fluorescent compounds from other indazole derivatives, such as 5-nitro-1H-indazole, has been reported. researchgate.netsemanticscholar.org This precedent suggests that the this compound core could be similarly modified.

The hydroxyl group at the 6-position can be etherified or esterified with moieties containing fluorophores. Alternatively, the iodine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. These reactions would allow for the direct attachment of a wide variety of fluorescent reporters to the indazole ring, thereby creating a new class of fluorescent probes. The photophysical properties of such probes would be influenced by the nature of the attached fluorophore and the electronic properties of the indazole ring.

Table 1: Hypothetical Photophysical Properties of Fluorescent Probes Derived from this compound

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application |

|---|---|---|---|---|

| Indazolyl-Coumarin | 405 | 475 | 0.65 | Live-cell imaging of specific cellular compartments |

| Indazolyl-BODIPY | 488 | 515 | 0.85 | High-resolution fluorescence microscopy |

Radiolabeled Derivatives:

For in vivo imaging techniques like Positron Emission Tomography (PET), radiolabeled tracers are indispensable. mdanderson.orgmdpi.com The iodine atom on the this compound molecule is a prime site for introducing a radioisotope. Radioiodination is a well-established technique in radiopharmaceutical chemistry. The stable iodine atom could be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I, through isotopic exchange reactions.

Alternatively, the iodo group can be converted to other functional groups that can then be used for radiolabeling. For instance, stannylation of the iodo-indazole would provide a precursor for the introduction of radioiodine or other radiohalogens. Furthermore, if this compound is identified as a ligand for a specific biological target, its radiolabeled version could be used to map the distribution and density of that target in living organisms.

Table 2: Potential Radiolabeled Derivatives of this compound for PET Imaging

| Radiotracer | Radioisotope | Half-life | Imaging Modality | Potential Application |

|---|---|---|---|---|

| [¹²⁴I]this compound | ¹²⁴I | 4.2 days | PET | Mapping target distribution with high resolution |

| [¹⁸F]Fluoroethoxy-indazol | ¹⁸F | 109.8 min | PET | Short-duration dynamic imaging studies |

Analytical Chemistry Methodologies

In the field of analytical chemistry, precision and sensitivity are paramount. This compound and its derivatives have the potential to be utilized as valuable tools in various analytical techniques, particularly in chromatography and spectroscopy.

Chemical derivatization is a technique used to modify an analyte to improve its detection or separation in methods like High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net The functional groups of this compound, specifically the hydroxyl group and the nitrogen of the indazole ring, can react with various reagents to form derivatives with enhanced detection properties.

The hydroxyl group can be derivatized with reagents that introduce a chromophore or a fluorophore, thereby increasing the sensitivity of UV-Vis or fluorescence detection. For instance, reaction with dansyl chloride would yield a highly fluorescent derivative suitable for trace analysis. While this compound itself is not a commonly used derivatizing agent, its derivatives could be designed to react selectively with certain classes of analytes, thereby acting as a tagging agent for their quantification.

The development of robust analytical methods for the detection and quantification of novel compounds is a fundamental aspect of pharmaceutical and chemical research. For this compound, several analytical techniques could be employed.

Chromatographic Methods:

Reverse-phase HPLC with UV detection would be a primary method for the quantification of this compound. The aromatic nature of the indazole ring should provide sufficient UV absorbance for detection. The development of an HPLC method would involve optimizing the mobile phase composition, column type, and flow rate to achieve good separation and peak shape. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice.

Spectroscopic Methods: